

5-(Thiophen-2-yl)nicotinic acid molecular structure and formula

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Compound of Interest

Compound Name: *5-(Thiophen-2-yl)nicotinic Acid*

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An In-depth Technical Guide to **5-(Thiophen-2-yl)nicotinic Acid**: Molecular Structure, Properties, and Synthetic Strategies

Introduction

5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic compound that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.^[1] The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader involvement in various physiological processes.^{[2][3][4]} Similarly, the thiophene ring is a prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to diverse biological activities.^[2]

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond, creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of derivatives such as esters, amides, and hydrazones.^[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a robust synthetic protocol for **5-(Thiophen-2-yl)nicotinic acid**, intended to serve as a foundational resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical identifiers. These parameters are critical for accurate documentation, database searching, and regulatory compliance.

Chemical Structure and Formula

5-(Thiophen-2-yl)nicotinic acid consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

- Molecular Formula: C₁₀H₇NO₂S[5][6][7]
- IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][8]
- CAS Number: 306934-96-3[5][6][7]
- SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O[6][8]
- InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][8]

Caption: Molecular structure of **5-(Thiophen-2-yl)nicotinic acid**.

Physicochemical Properties

The physical and chemical properties of a compound are essential for guiding experimental design, including reaction setup, purification, formulation, and storage.

Property	Value	Reference(s)
Molecular Weight	205.23 g/mol	[6][8][9]
Appearance	Beige solid	[10]
Melting Point	261 °C	[8][10]
Boiling Point	423.8 °C at 760 mmHg	[8]
Density	1.368 g/cm ³	[8]
Storage Conditions	2-8°C, protect from light	[10]

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures like nicotinic acid and thiophene derivatives.[11][12]

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet, typically downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid group.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-180 ppm. Multiple signals would appear in the aromatic region (δ 110-160 ppm) for the carbon atoms of the two heterocyclic rings.
- FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$), a sharp and strong C=O stretch ($1700\text{-}1725\text{ cm}^{-1}$), C=C and C=N stretching vibrations from the aromatic rings ($1400\text{-}1600\text{ cm}^{-1}$), and C-S stretching from the thiophene ring.[11]
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 205.23$).

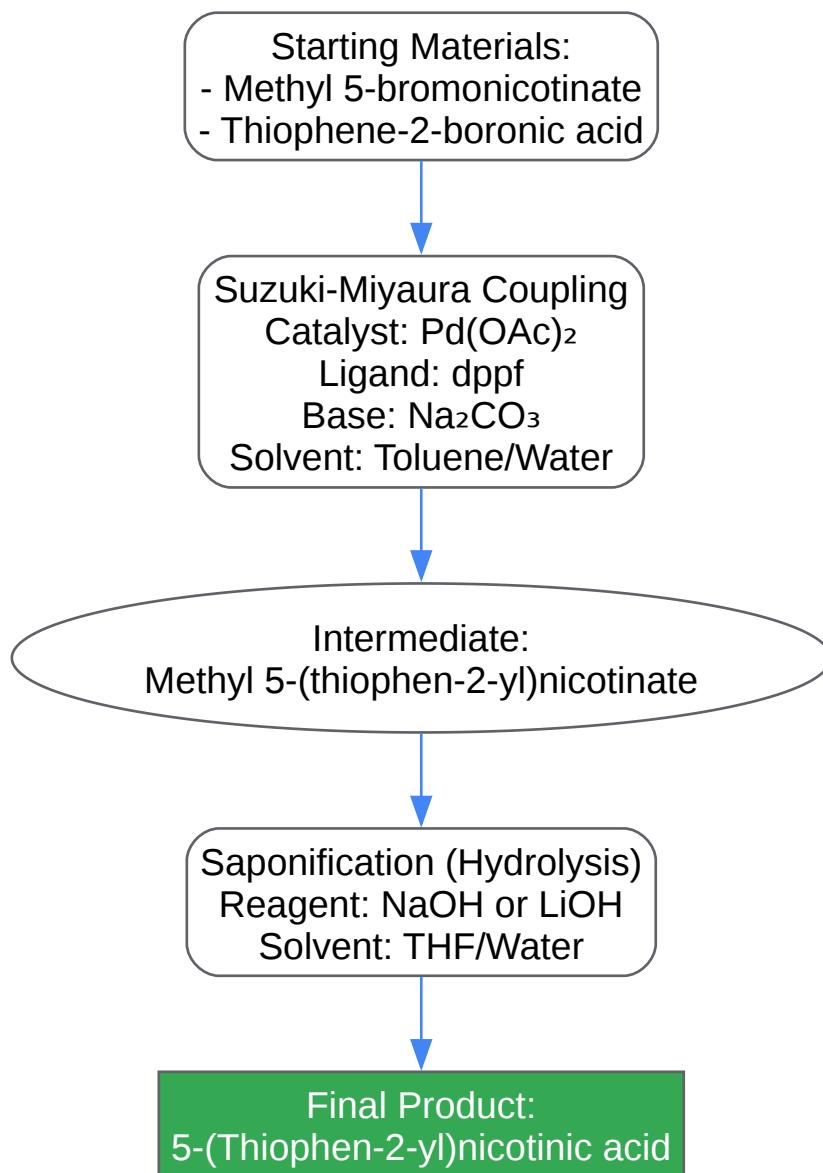
Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation, offering high yields and functional group tolerance.[13][14]

Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification

(hydrolysis) of the resulting ester to yield the final carboxylic acid product.



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Caption: Proposed synthesis of **5-(Thiophen-2-yl)nicotinic acid**.

Detailed Experimental Protocol

Objective: To synthesize **5-(Thiophen-2-yl)nicotinic acid** via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Part A: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (Na_2CO_3) (2.0 eq.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To this suspension, add the palladium catalyst, such as Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).^[14]
- **Reaction:** Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-yl)nicotinate. This intermediate can be purified by column chromatography if necessary.

Part B: Saponification (Ester Hydrolysis)

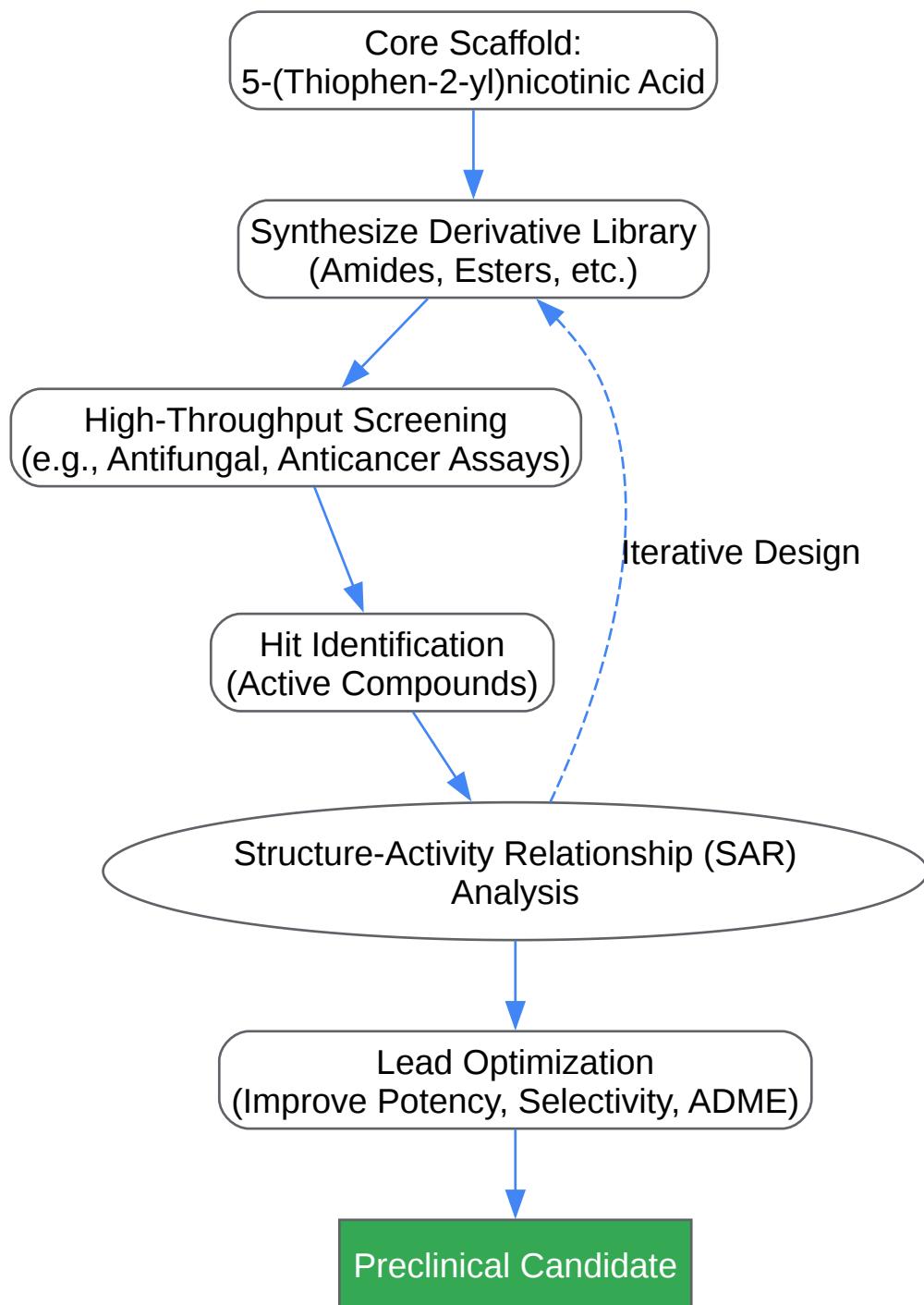
- **Reaction Setup:** Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water.
- **Hydrolysis:** Add an aqueous solution of sodium hydroxide (NaOH , 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to the carboxylate salt.
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid should form.
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove

impurities. Dry the product under vacuum to yield **5-(Thiophen-2-yl)nicotinic acid**.

Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities.

- **Fungicidal Activity:** Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.[15] Specifically, certain compounds were highly effective against cucumber downy mildew (*Pseudoperonospora cubensis*), with efficacy in field trials surpassing that of some commercial fungicides.[16][17]
- **Anticancer Potential:** Thiophene-containing molecules are actively investigated as anticancer agents.[1] The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole derivatives, has yielded compounds with potent and selective cytotoxicity against human breast cancer cell lines (MCF-7).[18] This suggests that the **5-(thiophen-2-yl)nicotinic acid** core is a promising starting point for developing novel oncology therapeutics.
- **Enzyme Inhibition:** The structural motifs present in this molecule are found in various enzyme inhibitors.[1] Nicotinic acid itself is known to act on the GPR109A receptor to mediate its lipid-lowering effects and has anti-inflammatory properties.[19][20] Derivatives can be designed to target specific enzymes by modifying the substituents on either heterocyclic ring, making it a valuable scaffold for structure-activity relationship (SAR) studies.

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Caption: Logical workflow for drug discovery using the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-(thiophen-2-yl)nicotinic acid** is associated with the following hazards:

- H315: Causes skin irritation[6]
- H319: Causes serious eye irritation[6]
- H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

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References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. 5-(Thiophen-2-yl)nicotinic acid, CasNo.306934-96-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. bocsci.com [bocsci.com]
- 9. scbt.com [scbt.com]
- 10. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. caymanchem.com [caymanchem.com]
- 20. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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